molecular formula C16H13ClO3 B13747705 methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate

methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate

Cat. No.: B13747705
M. Wt: 288.72 g/mol
InChI Key: HGXPBLYYVPPPFU-VMPITWQZSA-N
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Description

Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a chlorophenyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate.

    Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate in the presence of a base such as sodium hydroxide. This reaction forms the desired product through an aldol condensation mechanism.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.

    Pathways Involved: It may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Methyl 2-(2-chlorophenyl)acetate
    • Methyl 4-chlorobenzoate
    • Methyl 2-(4-chlorophenyl)acetate
  • Uniqueness

    • The presence of both a hydroxy group and a chlorophenyl group in the same molecule provides unique reactivity and potential biological activity.
    • The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+

InChI Key

HGXPBLYYVPPPFU-VMPITWQZSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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